3-(5-{[(benzylcarbamoyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(4-fluorophenyl)methyl]propanamide
Description
This compound is a heterocyclic propanamide derivative featuring an imidazo[1,2-c]quinazolin-3-one core. Key structural elements include:
- A benzylcarbamoyl methyl sulfanyl group at position 5 of the imidazoquinazoline ring.
- A propanamide side chain at position 2, substituted with a 4-fluorobenzyl group.
- A sulfanyl (-S-) linker that bridges the heterocyclic core to the benzylcarbamoyl moiety.
Properties
IUPAC Name |
3-[5-[2-(benzylamino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-[(4-fluorophenyl)methyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H26FN5O3S/c30-21-12-10-20(11-13-21)17-31-25(36)15-14-24-28(38)35-27(33-24)22-8-4-5-9-23(22)34-29(35)39-18-26(37)32-16-19-6-2-1-3-7-19/h1-13,24H,14-18H2,(H,31,36)(H,32,37) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URPQMWZCXQNDLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CSC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CCC(=O)NCC5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H26FN5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
543.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(5-{[(benzylcarbamoyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(4-fluorophenyl)methyl]propanamide is a compound with significant biological activity, particularly in the realms of oncology and metabolic disorders. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
- Molecular Formula : C30H29N5O3S
- Molecular Weight : 539.6 g/mol
- CAS Number : 1095325-73-7
The compound's biological activity is largely attributed to its structural components that allow it to interact with various biological targets. The imidazo[1,2-c]quinazoline scaffold is known for its role as a tyrosine kinase inhibitor, which is crucial in cancer therapy due to the overexpression of tyrosine kinase receptors in several cancers, including breast and prostate cancer .
Anticancer Activity
Research indicates that derivatives of quinazoline, including this compound, exhibit significant antiproliferative effects against various cancer cell lines:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (breast cancer) | 11.94 | |
| HepG2 (liver cancer) | 10.58 | |
| HCC827 (lung cancer) | Not specified |
The presence of the benzylcarbamoyl moiety enhances the compound's affinity towards cancer cells, potentially through increased lipophilicity and improved cellular uptake.
Anti-Diabetic Properties
The compound has also been investigated for its potential as an anti-diabetic agent. It acts as an α-glucosidase inhibitor, which is a validated target for the management of type 2 diabetes mellitus (T2DM). Studies have shown that modifications on the imidazole moiety can significantly influence inhibitory activity against α-glucosidase enzymes .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies suggest that:
- Substituent Effects : Electron-donating groups increase potency while electron-withdrawing groups may reduce activity.
- Linker Variations : The type and position of substituents on the quinazoline scaffold can drastically alter biological activity.
- Hybridization Effects : Compounds incorporating both benzyl and thio groups have shown enhanced selectivity and potency against viral infections and cancer cells .
Case Studies
A notable study highlighted the efficacy of similar compounds in inhibiting specific cancer cell lines. For instance, a derivative with a similar structure exhibited an IC50 value comparable to that of doxorubicin, a standard chemotherapeutic agent . Additionally, another study demonstrated that compounds with dual phenyl rings showed improved α-glucosidase inhibitory activity compared to simpler analogs .
Comparison with Similar Compounds
Structural Similarities and Differences
The compound’s closest analogs differ in substituents, heterocyclic cores, or linker groups. Key examples include:
Notes:
- The imidazoquinazoline core (target compound) vs.
- The 4-fluorophenyl group enhances lipophilicity and metabolic stability compared to non-fluorinated analogs (e.g., 2-phenylethyl in ).
Physicochemical and Pharmacokinetic Properties
Comparative analysis of key parameters:
Key Insights :
- Fluorination in the target compound may improve blood-brain barrier penetration compared to analogs with bulkier substituents (e.g., 4-chlorophenyl in ).
Bioactivity and Target Interactions
While direct bioactivity data for the target compound are unavailable, insights can be inferred from analogs:
- Imidazoquinazoline derivatives (e.g., ) show affinity for kinases and proteases due to hydrogen bonding with the amide groups and π-π stacking of aromatic rings.
- Triazolothiazole derivatives (e.g., ) exhibit anticancer activity via inhibition of tubulin polymerization or topoisomerase II.
- Compounds with sulfanyl linkers (common in all analogs) enhance redox-modulating activity, as seen in antioxidants like verminoside .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for this compound, and how can researchers optimize reaction conditions?
- Methodological Answer : The compound’s synthesis likely involves multi-step reactions, starting with coupling reagents like HBTU or EDC·HCl for amide bond formation, as seen in similar imidazoquinazolinone derivatives . For example, intermediates may be prepared via thioureido or sulfanyl group incorporation using thiol-containing reactants under basic conditions (e.g., NaOH or triethylamine). Purification via column chromatography or recrystallization is critical, with yields improved by optimizing stoichiometry and solvent systems (e.g., DMSO or 1,4-dioxane) .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer : Comprehensive spectroscopic characterization is essential:
- 1H/13C-NMR : Assign peaks for the imidazoquinazolinone core (e.g., quinazolinone carbonyl at ~170 ppm in 13C-NMR) and substituents like the benzylcarbamoyl group (aromatic protons at ~7.3 ppm) .
- IR Spectroscopy : Confirm key functional groups (e.g., carbonyl stretching at ~1650–1750 cm⁻¹, sulfanyl S-H at ~2550 cm⁻¹) .
- Elemental Analysis : Validate C/H/N percentages against theoretical values to ensure purity .
Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?
- Methodological Answer : Prioritize target-specific assays based on structural analogs. For example:
- Kinase Inhibition : Use fluorescence-based ADP-Glo™ assays if the imidazoquinazolinone core resembles kinase inhibitors .
- Anticancer Screening : Employ MTT assays on cancer cell lines (e.g., HeLa or MCF-7), comparing IC50 values to reference drugs like doxorubicin .
Advanced Research Questions
Q. How can researchers address low yields in the final coupling step of the synthesis?
- Methodological Answer : Systematically troubleshoot using Design of Experiments (DoE):
- Factors to Test : Reactant molar ratios (e.g., 1.1–1.5 equiv. of sulfanylating agent), temperature (0–40°C), and catalyst (e.g., DMAP vs. HOBt) .
- Response Surface Modeling : Apply Bayesian optimization to identify ideal conditions, reducing trial runs by 30–50% compared to traditional methods .
Q. What strategies resolve contradictions between computational predictions and experimental spectral data?
- Methodological Answer :
- Density Functional Theory (DFT) : Simulate NMR chemical shifts (e.g., using Gaussian 16) and compare with experimental data to reassign ambiguous peaks .
- X-ray Crystallography : Resolve stereochemical uncertainties by growing single crystals (e.g., via slow evaporation in DCM/hexane) and analyzing the crystal structure .
Q. How can the metabolic stability of this compound be assessed in preclinical studies?
- Methodological Answer :
- Microsomal Assays : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS/MS. Use NADPH cofactors to assess CYP450-mediated metabolism .
- Metabolite Identification : Apply high-resolution mass spectrometry (HRMS) to detect phase I/II metabolites, guided by fragmentation patterns .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
